N-(3,4-difluorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(3,4-difluorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic small molecule featuring a quinoline backbone substituted with a 4-ethylbenzoyl group at position 3, a fluorine atom at position 6, and a 3,4-difluorophenylacetamide moiety linked via a methylene bridge. The 4-oxo-1,4-dihydroquinolin-1-yl core imparts rigidity, while the fluorinated aromatic rings enhance metabolic stability and influence electronic properties.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F3N2O3/c1-2-15-3-5-16(6-4-15)25(33)20-13-31(23-10-7-17(27)11-19(23)26(20)34)14-24(32)30-18-8-9-21(28)22(29)12-18/h3-13H,2,14H2,1H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSDZNBVBNAOEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the fluorine atoms and the acetamide group. Common reagents used in these reactions include fluorinating agents, acylating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorine atoms and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of analogs with different substituents.
Scientific Research Applications
N-(3,4-difluorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have therapeutic potential due to its structural similarity to known pharmacologically active compounds.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and quinoline core allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoyl Group
The 4-ethylbenzoyl group in the target compound distinguishes it from analogs with alternative benzoyl substituents:
- 4-Ethoxybenzoyl analog (N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide): The ethoxy group introduces steric bulk and hydrogen-bonding capacity, which may enhance solubility but reduce metabolic stability due to ether cleavage risks .
Table 1: Substituent Effects on Physicochemical Properties
Modifications to the Arylacetamide Moiety
The 3,4-difluorophenyl group in the target compound contrasts with related structures:
- 3,4-Dimethylphenyl analog (N-(3,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]acetamide): Methyl groups improve metabolic resistance but may hinder interactions with polar binding pockets .
Fluorine atoms in the 3,4-difluorophenyl group enhance electronegativity, promoting strong van der Waals interactions and resistance to cytochrome P450-mediated metabolism compared to non-fluorinated analogs .
Core Heterocyclic Modifications
- Quinoline vs. Quinazoline: The target compound’s quinoline core differs from quinazoline-based analogs (e.g., AJ5d in ), which feature an additional nitrogen atom. Quinazolines often exhibit stronger hydrogen-bonding capacity but reduced conformational flexibility .
- Spirocyclic Systems: Compounds like N-(3,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]acetamide incorporate spiro rings, which restrict rotation and may improve target selectivity but complicate synthesis .
Biological Activity
N-(3,4-difluorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, including its anticancer and antimicrobial properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be analyzed through its chemical formula and molecular weight. The compound's structure is characterized by a difluorophenyl group and a quinoline moiety, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H16F3N3O2 |
| Molecular Weight | 359.33 g/mol |
| CAS Number | Not available |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays conducted on various cancer cell lines demonstrated significant cytotoxic effects. For instance, when tested against A549 human lung adenocarcinoma cells, the compound exhibited a dose-dependent reduction in cell viability.
Case Study: A549 Cell Line
In a controlled experiment, A549 cells were treated with varying concentrations of this compound for 24 hours. The results indicated:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 65 |
| 100 | 40 |
The data suggests that higher concentrations correlate with lower cell viability, indicating effective cytotoxicity against cancer cells.
The mechanism through which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways. This is supported by the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins observed in treated cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Studies have evaluated its effectiveness against multidrug-resistant strains of bacteria.
Antimicrobial Testing
The antimicrobial efficacy was assessed using standard disk diffusion methods against strains such as Staphylococcus aureus and Escherichia coli. The results were quantified as follows:
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
These findings indicate that this compound possesses significant antimicrobial properties that could be harnessed in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
